molecular formula C12H11BrFNO2S B3182708 [4-(4-Fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid hydrobromide CAS No. 1171665-55-6

[4-(4-Fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid hydrobromide

Cat. No.: B3182708
CAS No.: 1171665-55-6
M. Wt: 332.19 g/mol
InChI Key: UFYSPWVVTYDQTB-UHFFFAOYSA-N
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Description

[4-(4-Fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid hydrobromide: is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid hydrobromide typically involves multiple steps, starting with the formation of the thiazole ring. One common synthetic route is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea. The specific steps might include:

  • Preparation of α-haloketone: : Reacting 4-fluorobenzaldehyde with chloroacetone in the presence of a base to form the α-haloketone.

  • Formation of thiazole ring: : Reacting the α-haloketone with thiourea under acidic conditions to form the thiazole ring.

  • Introduction of acetic acid group: : Further functionalization to introduce the acetic acid group at the appropriate position on the thiazole ring.

  • Conversion to hydrobromide: : Treating the final product with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed to reduce the thiazole ring or the fluorophenyl group.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Electrophilic substitution might involve using strong acids or Lewis acids, while nucleophilic substitution could use strong nucleophiles like amines or alkoxides.

Major Products Formed

  • Oxidation: : Formation of thiazole sulfoxides or sulfones.

  • Reduction: : Reduced thiazole derivatives or fluorophenyl derivatives.

  • Substitution: : Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: : Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases, such as inflammation and oxidative stress-related conditions.

  • Industry: : Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which [4-(4-Fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid hydrobromide exerts its effects depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets within cells, leading to changes in cellular processes. The fluorophenyl group can enhance the compound's binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

[4-(4-Fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid hydrobromide: can be compared to other thiazole derivatives, such as:

  • 4-(4-Fluorophenyl)benzoic acid: : Similar structure but lacks the thiazole ring.

  • 2-Methyl-1,3-thiazole-4-carboxylic acid: : Similar thiazole core but different substituents.

  • 4-Fluorophenylacetic acid: : Similar fluorophenyl group but lacks the thiazole ring.

This compound .

Properties

IUPAC Name

2-[4-(4-fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2S.BrH/c1-7-14-12(10(17-7)6-11(15)16)8-2-4-9(13)5-3-8;/h2-5H,6H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYSPWVVTYDQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(4-Fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid hydrobromide
Reactant of Route 2
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[4-(4-Fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid hydrobromide
Reactant of Route 3
Reactant of Route 3
[4-(4-Fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid hydrobromide
Reactant of Route 4
Reactant of Route 4
[4-(4-Fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid hydrobromide
Reactant of Route 5
[4-(4-Fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid hydrobromide
Reactant of Route 6
[4-(4-Fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid hydrobromide

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